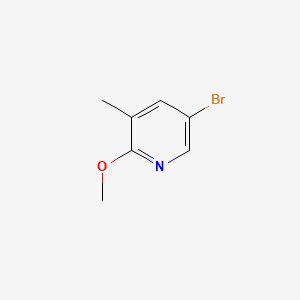![molecular formula C8H6N2O2 B1291528 Ácido 1H-pirrolo[3,2-c]piridina-6-carboxílico CAS No. 1082040-99-0](/img/structure/B1291528.png)
Ácido 1H-pirrolo[3,2-c]piridina-6-carboxílico
Descripción general
Descripción
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Anticancerígenas
Se diseñó y sintetizó una nueva serie de derivados de 1H-pirrolo[3,2-c]piridina como inhibidores del sitio de unión a la colchicina . Las evaluaciones biológicas preliminares mostraron que la mayoría de los compuestos diana mostraron actividades antitumorales de moderadas a excelentes contra tres líneas celulares cancerosas (HeLa, SGC-7901 y MCF-7) in vitro .
Inhibición de la Polimerización de Tubulina
Los experimentos de polimerización de tubulina indicaron que estos compuestos inhibieron potentemente la polimerización de tubulina . Esta interrupción de la dinámica de los microtúbulos de tubulina es significativa ya que los microtúbulos desempeñan funciones importantes en una variedad de procesos biológicos, como la mitosis celular, la citocinesis y la transducción de señales .
Arresto del Ciclo Celular e Inducción de la Apoptosis
Los estudios del ciclo celular y los análisis de apoptosis celular demostraron que estos compuestos a ciertas concentraciones causaron significativamente el arresto del ciclo celular en la fase G2/M y la apoptosis . Este es un mecanismo clave en la acción de muchos fármacos anticancerígenos.
Interacción con los Sitios de Colchicina
Los estudios de modelado molecular sugirieron que estos compuestos interactúan con la tubulina formando enlaces de hidrógeno con los sitios de colchicina . Esta interacción es crucial para su efecto inhibitorio sobre la polimerización de tubulina.
Inhibición del Receptor del Factor de Crecimiento de Fibroblastos
Los derivados de 1H-pirrolo[3,2-c]piridina muestran efecto inhibitorio contra la cinasa FMS y son candidatos prometedores para el desarrollo de fármacos anticancerígenos y antiartríticos . La activación anormal de la vía de señalización FGFR juega un papel esencial en varios tipos de tumores . Por lo tanto, dirigirse a los FGFR representa una estrategia atractiva para la terapia del cáncer .
Inhibición de la Proliferación Celular e Inducción de la Apoptosis
In vitro, estos compuestos inhibieron la proliferación de células de cáncer de mama 4T1 e indujeron su apoptosis . Este es otro mecanismo clave en la acción de muchos fármacos anticancerígenos.
Inhibición de la Migración e Invasión Celular
Estos compuestos también inhibieron significativamente la migración e invasión de células 4T1 . Esto es particularmente importante para prevenir la metástasis de las células cancerosas.
Potencial para el Desarrollo de Fármacos
Dadas sus potentes actividades y las funciones críticas de sus proteínas diana en diversas enfermedades, los derivados de 1H-pirrolo[3,2-c]piridina tienen un gran potencial para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid has been reported to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has also been designed and synthesized as a colchicine-binding site inhibitor , showing potent anticancer activities .
Mode of Action
This compound interacts with its targets in a specific manner. For FGFRs, it inhibits their activity, with potent activities reported against FGFR1, 2, and 3 . As a colchicine-binding site inhibitor, it interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The compound exhibits potent inhibitory activity against FGFRs, leading to the inhibition of breast cancer 4T1 cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . As a colchicine-binding site inhibitor, it potently inhibits tubulin polymerization, disrupts tubulin microtubule dynamics, and causes G2/M phase cell cycle arrest and apoptosis .
Safety and Hazards
Direcciones Futuras
The future directions for “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” and related compounds could involve further studies on their potential as FGFR inhibitors for cancer therapy . Additionally, the development of more efficient synthesis methods and the exploration of other biological activities could be areas of future research.
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid can bind to specific protein targets, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways . Furthermore, 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Its impact on cellular metabolism includes the modulation of metabolic flux and the levels of key metabolites, which can affect overall cellular energy balance and function .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s ability to influence various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in biological activity . Long-term studies have also indicated that 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . These interactions can have broader implications for cellular metabolism and energy balance, affecting overall cellular function and health .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are critical for its ability to modulate specific biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAARPKVLGAVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627158 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-99-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)




![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)



![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)




